

A Comparative Analysis of FT001 and Luxturna for RPE65-Mediated Retinal Dystrophies

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Compound of Interest

Compound Name: FT001

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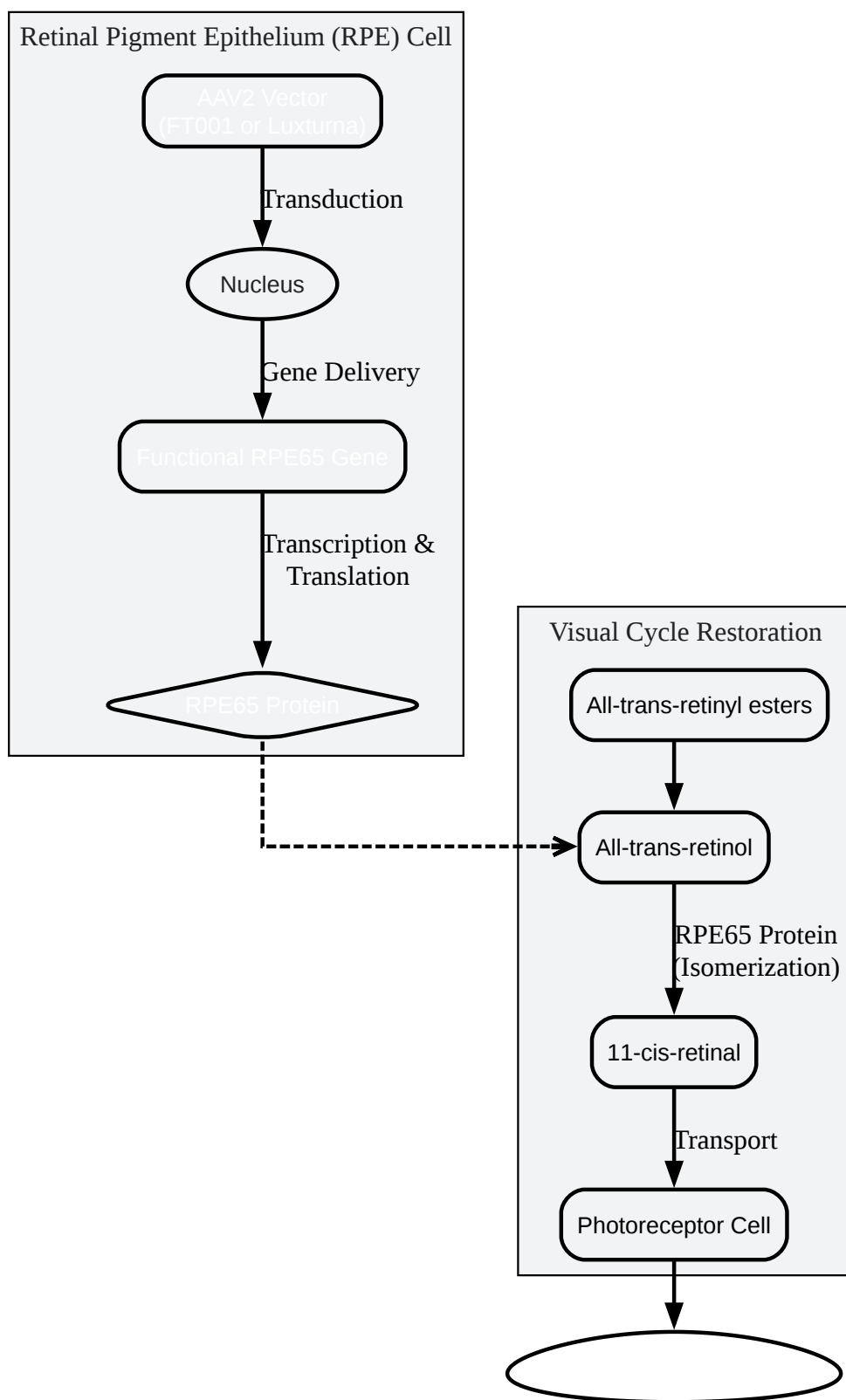
This guide provides an objective comparison of two gene therapies, **FT001** and Luxturna (voretigene neparvovec-rzyl), for the treatment of inherited retinal dystrophies caused by biallelic mutations in the RPE65 gene. This document summarizes key product information, preclinical and clinical data, and experimental methodologies to assist in the evaluation of these therapeutic options.

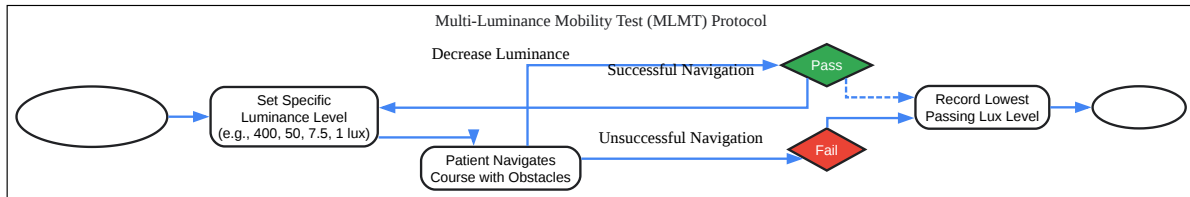
Introduction

RPE65-mediated inherited retinal dystrophies, including Leber congenital amaurosis (LCA) and retinitis pigmentosa (RP), are a group of rare blinding conditions caused by mutations in the RPE65 gene.[1][2] This gene encodes the all-trans-retinyl-isomerase, an enzyme crucial for the regeneration of 11-cis-retinal, a key component of the visual cycle.[3][4] Both **FT001** and Luxturna are adeno-associated virus (AAV) vector-based gene therapies designed to deliver a functional copy of the RPE65 gene to retinal pigment epithelium (RPE) cells, thereby restoring the visual cycle and improving visual function.[3][5][6] Luxturna, developed by Spark Therapeutics, was the first FDA-approved gene therapy for a genetic disease, marking a significant milestone in the treatment of inherited retinal diseases.[7][8][9] **FT001**, developed by Frontera Therapeutics, is a newer investigational gene therapy currently in clinical trials.[5][10]

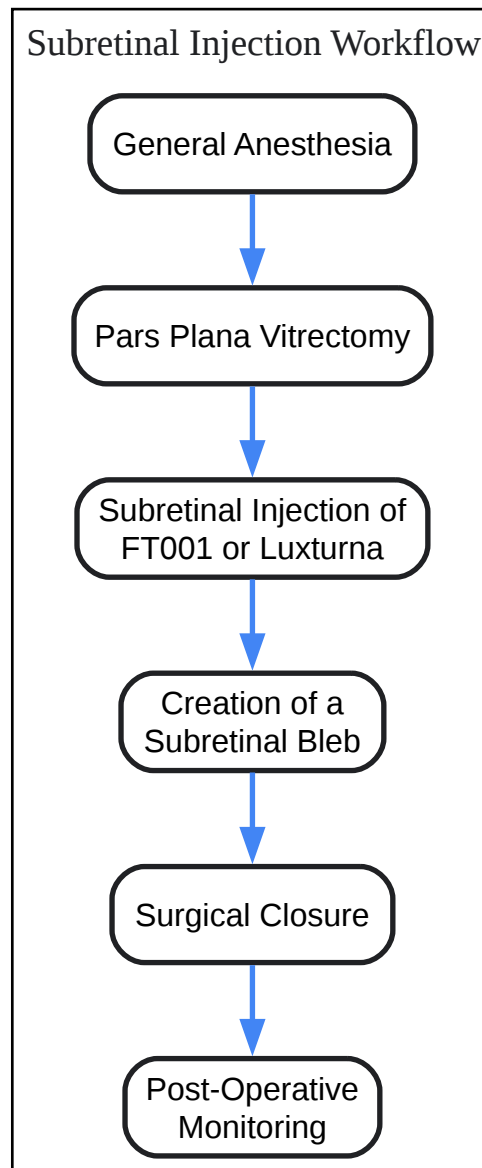
Mechanism of Action: Restoring the Visual Cycle

Both **FT001** and Luxturna utilize a recombinant adeno-associated virus serotype 2 (rAAV2) vector to deliver a functional copy of the human RPE65 gene to RPE cells.^{[3][5]} The AAV2 vector is chosen for its ability to efficiently transduce RPE cells with a low potential for eliciting an inflammatory response.^[3] Following a one-time subretinal injection, the vector enters the RPE cells and deposits the functional RPE65 gene into the nucleus.^{[6][10]} This allows the cells to produce the correct RPE65 protein, restoring the visual cycle and enabling the conversion of light into electrical signals that can be interpreted by the brain.^[6] **FT001** utilizes a codon-optimized version of the human RPE65 gene to potentially enhance protein expression.^[5]





Subretinal Injection Workflow



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